molecular formula C9H10BrClF3N B6207894 {[2-bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride CAS No. 2694744-75-5

{[2-bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride

Cat. No.: B6207894
CAS No.: 2694744-75-5
M. Wt: 304.5
InChI Key:
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Description

This compound is a derivative of 2-Bromo-5-(trifluoromethyl)phenylboronic acid . It has been used in the synthesis and biochemical evaluation of series of inhibitors of hepatitis C virus (HCV) NS3 protease .


Synthesis Analysis

The synthesis of this compound could involve several steps. One possible method could be a Suzuki–Miyaura coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This reaction involves the use of a relatively stable, readily prepared and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular structure of this compound can be derived from its IUPAC name. It contains a phenyl ring which is substituted at the 2nd position with a bromo group and at the 5th position with a trifluoromethyl group. Attached to the phenyl ring is a methyl group and an amine group .


Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is one of the key reactions involved in the synthesis of this compound . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .

Safety and Hazards

This compound may cause severe skin burns and eye damage. It may also cause respiratory irritation. Precautions should be taken to avoid breathing dust/fume/gas/mist/vapors/spray. Protective gloves, clothing, and eye/face protection should be worn when handling this compound .

Future Directions

The future directions for this compound could involve its use in the synthesis of other compounds, particularly those with potential pharmaceutical applications. For example, it has been used in the synthesis of inhibitors of the hepatitis C virus (HCV) NS3 protease , suggesting potential applications in antiviral drug development.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for {[2-bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride involves the reaction of 2-bromo-5-(trifluoromethyl)benzyl chloride with methylamine in the presence of a base to form the desired product. The resulting amine is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "2-bromo-5-(trifluoromethyl)benzyl chloride", "methylamine", "base", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 2-bromo-5-(trifluoromethyl)benzyl chloride in a suitable solvent such as dichloromethane.", "Step 2: Add a base such as triethylamine to the solution and stir for several hours at room temperature.", "Step 3: Slowly add methylamine to the reaction mixture and continue stirring for several hours.", "Step 4: Quench the reaction by adding water and extract the product with a suitable organic solvent.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Step 6: Dissolve the resulting amine in hydrochloric acid and stir for several hours.", "Step 7: Filter the resulting precipitate and wash with a suitable solvent to obtain {[2-bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride." ] }

CAS No.

2694744-75-5

Molecular Formula

C9H10BrClF3N

Molecular Weight

304.5

Purity

95

Origin of Product

United States

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